molecular formula C12H14F2O3 B14041679 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one

Katalognummer: B14041679
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: KYZCZDUEQZILAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety

Vorbereitungsmethoden

The synthesis of 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include an inert atmosphere and a temperature range of 0-50°C .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.

Eigenschaften

Molekularformel

C12H14F2O3

Molekulargewicht

244.23 g/mol

IUPAC-Name

1-[5-(difluoromethoxy)-2-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O3/c1-3-16-11-5-4-10(17-12(13)14)7-9(11)6-8(2)15/h4-5,7,12H,3,6H2,1-2H3

InChI-Schlüssel

KYZCZDUEQZILAM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)OC(F)F)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.